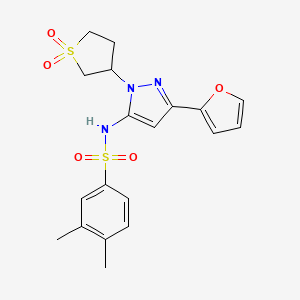
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is C17H19N3O5S, with a molar mass of 377.41 g/mol. Its structure includes a pyrazole ring, a furan moiety, and a sulfonamide group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O5S |
| Molar Mass | 377.41 g/mol |
| CAS Number | [specific CAS number] |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and furan derivatives exhibit significant antimicrobial properties. A study found that similar compounds demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis.
Anti-inflammatory Activity
The sulfonamide group in the compound suggests potential anti-inflammatory effects. Sulfonamides are known to inhibit the activity of carbonic anhydrase, leading to reduced inflammation. Studies have shown that related compounds can significantly decrease pro-inflammatory cytokines in vitro .
Anticancer Activity
Preliminary findings suggest that this compound may have anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases . In vitro studies on similar structures have indicated promising results in inhibiting tumor cell proliferation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Candida albicans and Aspergillus niger.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited inhibition zones comparable to standard antifungal agents.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the inhibition of pro-inflammatory cytokines.
- Method : ELISA assays were used to measure cytokine levels.
- Results : The compound significantly reduced TNF-alpha levels in treated cells compared to controls.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Eigenschaften
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-13-5-6-16(10-14(13)2)29(25,26)21-19-11-17(18-4-3-8-27-18)20-22(19)15-7-9-28(23,24)12-15/h3-6,8,10-11,15,21H,7,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWLSRQGSSJANM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














